molecular formula C9H9F3N2O2 B13524551 N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide

N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B13524551
M. Wt: 234.17 g/mol
InChI Key: YAYGICMZJYHYMK-UHFFFAOYSA-N
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Description

N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxy group, and a trifluoroacetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-amino-2-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry: N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with proteins.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The amino and methoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(5-amino-2-methoxyphenyl)acetamide
  • N-(5-amino-2-methoxyphenyl)formamide
  • N-(5-amino-2-methoxyphenyl)-2-ethoxybenzamide

Comparison:

  • N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs.
  • The trifluoroacetamide group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
  • Other similar compounds, such as N-(5-amino-2-methoxyphenyl)acetamide, lack the trifluoroacetamide group and therefore exhibit different reactivity and binding characteristics.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H9F3N2O2/c1-16-7-3-2-5(13)4-6(7)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)

InChI Key

YAYGICMZJYHYMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C(F)(F)F

Origin of Product

United States

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